2,5-Dimethoxy-d6-4-methyl-benzene
Overview
Description
1H-1,2,3-Triazole is a nitrogen-containing heterocyclic compound with a five-membered ring structure consisting of three nitrogen atoms and two carbon atoms. It is one of the most important nitrogen-containing heterocycles due to its high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . This compound is not found in nature but has a wide range of applications in pharmaceuticals, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Preparation Methods
The synthesis of 1H-1,2,3-Triazole can be achieved through several methods:
Huisgen 1,3-Dipolar Cycloaddition: This method involves the reaction of azides with alkynes to form 1,2,3-triazoles.
Metal-Free Synthesis: This approach involves the use of strain-promoted azide-alkyne cycloaddition (SPAAC) without the need for metal catalysts.
Oxidative Coupling: The unsubstituted ring can be produced by the oxidative coupling of glyoxal, hydrazine, and sodium nitrite.
Continuous Flow Synthesis: A robust protocol using copper-on-charcoal as a heterogeneous catalyst under continuous flow conditions allows for the synthesis of substituted 1,2,3-triazoles with high yields.
Chemical Reactions Analysis
1H-1,2,3-Triazole undergoes various chemical reactions, including:
Electrophilic Substitution: This reaction occurs at the carbon or nitrogen atoms of the triazole ring.
N-Alkylation: The nitrogen atoms in the triazole ring can be alkylated to form triazolium salts.
Quaternization: Under forcing conditions, 1,2,3-triazoles can be quaternized to form triazolium salts.
The major products formed from these reactions include substituted triazoles and triazolium salts.
Scientific Research Applications
1H-1,2,3-Triazole has numerous applications in scientific research:
Drug Discovery: It is used as a core structure in various medicinal compounds, including anticonvulsants, antibiotics, anticancer drugs, and β-lactam antibiotics.
Organic Synthesis: It serves as a building block for more complex chemical compounds.
Polymer Chemistry: It is used in the synthesis of polymers and dendrimers.
Supramolecular Chemistry: It is employed in the design of supramolecular structures.
Bioconjugation: It is used in bioconjugation strategies for labeling and imaging.
Fluorescent Imaging: It is utilized in the development of fluorescent probes for imaging applications.
Materials Science: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1H-1,2,3-Triazole involves its ability to act as a bioisostere, mimicking the structure and function of other functional groups. This property allows it to interact with various molecular targets, including enzymes and receptors, thereby exerting its biological effects . For example, in antifungal applications, triazoles inhibit the synthesis of ergosterol by blocking the P450-dependent enzyme (CYP51), which is essential for fungal cell membrane integrity .
Comparison with Similar Compounds
1H-1,2,3-Triazole is often compared with other triazole isomers and similar heterocyclic compounds:
1H-1,2,4-Triazole: Another isomer with a different arrangement of nitrogen atoms.
The uniqueness of 1H-1,2,3-Triazole lies in its high chemical stability, aromatic character, and versatile applications in multiple fields .
Properties
IUPAC Name |
2-methyl-1,4-bis(trideuteriomethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7-6-8(10-2)4-5-9(7)11-3/h4-6H,1-3H3/i2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQISOVKPFBLQIQ-XERRXZQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1)OC([2H])([2H])[2H])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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